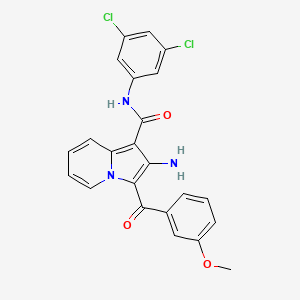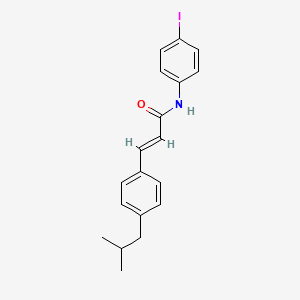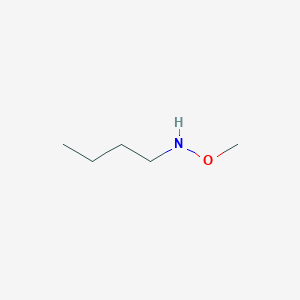
Butyl(methoxy)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl(methoxy)amine is an organic compound that belongs to the class of amines It consists of a butyl group attached to an amine group, with a methoxy group substituting one of the hydrogen atoms on the nitrogen
Mécanisme D'action
Target of Action
Similar compounds like methoxyamine are investigated for use as an adjunct to alkylating agents, reverse resistance to chemotherapy, and enhancing radiation therapy .
Mode of Action
Methoxyamine, a related compound, is proposed to work by blocking the abasic sites (apurinic/apyrimidinic - AP sites) created by the cleavage of base excision repair (BER) glycosylates .
Biochemical Pathways
It’s worth noting that compounds like methoxyamine disrupt the base excision repair (ber) pathway, increasing the amount of cytotoxic adducts, which results in cell death .
Pharmacokinetics
ADME properties such as absorption, clearance, and volume of distribution are strongly influenced by physicochemical parameters .
Result of Action
Related compounds like methoxyamine have been investigated for their potential to cause cell death by disrupting dna repair mechanisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Butyl(methoxy)amine. It’s worth noting that aromatic amines, a class of compounds to which this compound belongs, are potential environmental pollutants due to their potential for human exposure .
Analyse Biochimique
Biochemical Properties
Butyl(methoxy)amine interacts with various enzymes, proteins, and other biomolecules. It is involved in the oxidation reactions, which are crucial biological transformations . The unique reactivity pattern of the butyl group, especially the tert-butyl group, has been highlighted in various chemical transformations .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules. It is known to participate in oxidation reactions, where it can transfer one electron per molecule to the benzoquinoneimine . This process regenerates the catalyst and affords the imine dimeric product .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to achieve near quantitative conversion (>90%) to generate a product in 3 hours with less than 2% Lys oxidation observed via LCMS . This indicates the stability of the compound and its potential long-term effects on cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to participate in oxidation reactions, which are crucial biological transformations . The compound can transfer one electron per molecule to the benzoquinoneimine .
Transport and Distribution
It is known that the compound can participate in oxidation reactions, indicating its potential interaction with transporters or binding proteins .
Subcellular Localization
Given its involvement in crucial biological transformations, it is likely that the compound is directed to specific compartments or organelles where these reactions take place .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl(methoxy)amine can be synthesized through several methods. One common approach involves the reaction of butylamine with methanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the substitution of a hydrogen atom on the amine group with a methoxy group.
Another method involves the reaction of butylamine with dimethyl sulfate, which acts as a methylating agent. This reaction requires careful control of temperature and pH to ensure the selective formation of this compound.
Industrial Production Methods
In an industrial setting, this compound can be produced through continuous flow processes that allow for precise control of reaction conditions. These processes often involve the use of fixed-bed reactors and catalysts to achieve high yields and purity. The choice of catalyst and reaction conditions can be optimized to minimize by-products and maximize the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl(methoxy)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound to butylamine by removing the methoxy group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically require acidic or basic conditions to proceed efficiently.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often carried out in anhydrous solvents to prevent side reactions.
Substitution: Nucleophiles such as halides or thiols can be used to substitute the methoxy group. These reactions may require the presence of a base to facilitate the nucleophilic attack.
Major Products Formed
Oxidation: Oximes or nitriles, depending on the specific conditions and reagents used.
Reduction: Butylamine, with the removal of the methoxy group.
Substitution: Various substituted amines, depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl(methoxy)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: this compound derivatives have potential therapeutic applications, including as intermediates in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Comparaison Avec Des Composés Similaires
Butyl(methoxy)amine can be compared with other similar compounds, such as:
Butylamine: Lacks the methoxy group, making it less reactive in certain substitution reactions.
Methoxyamine: Contains a methoxy group attached to an amine, but lacks the butyl group, resulting in different reactivity and applications.
Ethyl(methoxy)amine: Similar structure but with an ethyl group instead of a butyl group, leading to differences in physical properties and reactivity.
The uniqueness of this compound lies in its combination of a butyl group and a methoxy group, which imparts specific reactivity and properties that can be exploited in various applications.
Propriétés
IUPAC Name |
N-methoxybutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-4-5-6-7-2/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTCWJCBBOSHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B2713344.png)
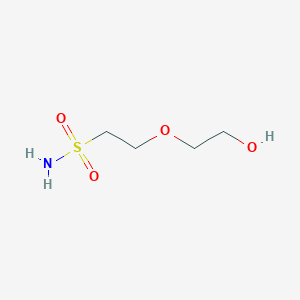
![N-[(3-chloro-2-fluorophenyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2713348.png)



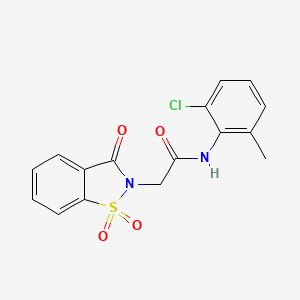
![2-(2-fluorophenoxy)-N-(2-{5-[(4-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide](/img/structure/B2713357.png)
![3-Azidotricyclo[2.2.1.02,6]heptane](/img/structure/B2713358.png)
![(E)-4-((4-methoxyphenyl)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2713360.png)

![3-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2713362.png)
